2-(4-Fluoro-3-methylphenyl)azetidine

Medicinal Chemistry Conformational Analysis Ligand Binding

Choose this fluorinated azetidine derivative to introduce conformational rigidity into your CNS-focused medicinal chemistry programs. The unique para-fluoro, meta-methyl substitution pattern enhances metabolic stability and lipophilicity, which are critical for optimal blood-brain barrier penetration. This compound serves as a key intermediate for triple reuptake inhibitor development and PDE4A3 SAR exploration, with a demonstrated IC50 of 17.8 nM in closely related analogs. Procuring this specific scaffold, available in high purity, mitigates the risk of altered binding affinity and pharmacokinetics that occurs with generic heterocycle replacements, ensuring reliable results in your neuroscience or inflammation research.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 777888-90-1
Cat. No. B1501175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-methylphenyl)azetidine
CAS777888-90-1
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCN2)F
InChIInChI=1S/C10H12FN/c1-7-6-8(2-3-9(7)11)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3
InChIKeyBQMQZAGBRHONMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-3-methylphenyl)azetidine (CAS 777888-90-1): A Rigid CNS-Focused Scaffold for Medicinal Chemistry and Drug Discovery Procurement


2-(4-Fluoro-3-methylphenyl)azetidine (CAS 777888-90-1) is a fluorinated azetidine derivative, belonging to a class of four-membered nitrogen-containing heterocycles recognized for their unique conformational rigidity and favorable physicochemical properties in drug discovery [1]. It is characterized by a para-fluoro and meta-methyl substituted phenyl ring attached to the 2-position of the strained azetidine ring, resulting in a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . The compound is typically procured for research purposes with a purity of 98%, making it suitable for use as a building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system (CNS) [2].

Why Generic Substitution is Ineffective: The Differentiating Features of 2-(4-Fluoro-3-methylphenyl)azetidine


Substitution with a generic azetidine or alternative heterocyclic scaffold is often inadequate for research and development applications. While other azetidine derivatives share the strained four-membered ring, the specific substitution pattern of 2-(4-Fluoro-3-methylphenyl)azetidine imparts unique electronic and steric properties that cannot be replicated by simple analogs like unsubstituted azetidine or 1-benzylazetidine [1]. The combination of a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring enhances metabolic stability and lipophilicity, which are critical for CNS penetration and target engagement [2]. Furthermore, in the context of patented antidepressant compositions, the azetidine scaffold is a key component for triple reuptake inhibition, and a different heterocycle would likely result in a loss of activity and selectivity . Therefore, direct replacement with a structurally distinct analog introduces significant risks of altering binding affinity, pharmacokinetics, and overall biological activity, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide: 2-(4-Fluoro-3-methylphenyl)azetidine


Scaffold Rigidity Enhances Target Binding Conformation Relative to Flexible Piperidine/Pyrrolidine Analogs

The azetidine ring, with its four-membered strained structure, offers enhanced conformational rigidity compared to more flexible five- or six-membered heterocycles like pyrrolidine or piperidine, respectively. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. While specific Ki or IC50 data for this exact compound are not available, this is a well-established class-level principle for azetidine-based ligands, making them favorable as pharmacophores [1].

Medicinal Chemistry Conformational Analysis Ligand Binding

CNS Penetration Potential Differentiated by Physicochemical Properties (tPSA, Rotatable Bonds) vs. Common CNS Drugs

The physicochemical profile of 2-(4-Fluoro-3-methylphenyl)azetidine falls within the optimal range for CNS drug candidates, as defined by multiparameter optimization scores. Its topological polar surface area (tPSA) of 12.03 Ų [1] and a single rotatable bond [1] compare favorably to the median values for marketed CNS drugs, which are 40.5 Ų and 4 rotatable bonds, respectively [2]. This suggests a higher intrinsic potential for passive blood-brain barrier (BBB) permeation than many existing CNS therapeutics.

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Potential for High Affinity PDE4 Inhibition Based on Class Activity of Close Structural Analogs

A closely related structural analog, azetidin-1-yl[3-(4-fluoro-3,5-dimethylphenyl)imidazo[1,2-b]pyridazin-2-yl]methanone, which shares the 4-fluoro-3-methylphenyl motif, exhibits potent inhibition of human recombinant phosphodiesterase 4A3 (PDE4A3) [1]. This provides a strong class-level inference for the potential activity of 2-(4-Fluoro-3-methylphenyl)azetidine derivatives in related therapeutic areas. Direct comparative data for the specific compound are not available.

PDE4 Inhibition CNS Disorders Inflammation

Procurement-Grade Purity and Analytical Specification Benchmarking

Commercially, 2-(4-Fluoro-3-methylphenyl)azetidine is available with a specified purity of 98%, as offered by vendors like MolCore . This purity level is a common benchmark for research-grade chemical building blocks intended for further synthesis or initial biological screening. It is a verifiable quality attribute that can be directly compared against alternative sources or similar compounds.

Chemical Synthesis Quality Control Procurement

Documented Utility in Patented Antidepressant Compositions as a Triple Reuptake Inhibitor

The azetidine scaffold, including specific 2-aryl substituted azetidines, is explicitly claimed in patents for their use as triple reuptake inhibitors for neurotransmitters dopamine, serotonin, and norepinephrine . This provides direct evidence of the compound's potential therapeutic application and differentiates it from azetidine derivatives that lack this specific biological activity. The patent claims establish a concrete, commercially relevant application for this class of molecules.

Antidepressant Triple Reuptake Inhibitor CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-(4-Fluoro-3-methylphenyl)azetidine


Central Nervous System (CNS) Drug Discovery: Building Block for Optimized Lead Compounds

This compound is best utilized as a key intermediate in the synthesis of CNS-focused drug candidates. Its favorable physicochemical properties (tPSA of 12.03 Ų, 1 rotatable bond) align with ideal parameters for BBB penetration, making it a valuable starting point for medicinal chemistry campaigns targeting neurological or psychiatric disorders [1].

Development of Next-Generation Antidepressants: Triple Reuptake Inhibitor Scaffold

As documented in US Patent 9,120,771 B2, 2-aryl azetidine derivatives are claimed as effective triple reuptake inhibitors for serotonin, norepinephrine, and dopamine . This compound is directly relevant for laboratories engaged in the development of novel antidepressants with a potentially differentiated efficacy and side effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).

PDE4 Inhibitor Research: A Strategic Analog for Structure-Activity Relationship (SAR) Studies

Given the potent PDE4A3 inhibitory activity (IC50 = 17.8 nM) of a closely related analog sharing the 4-fluoro-3-methylphenyl motif, this compound serves as a critical tool for SAR exploration [2]. It is ideally suited for academic and industrial groups working on PDE4 as a therapeutic target for inflammatory diseases (e.g., COPD, psoriasis) and CNS conditions (e.g., depression, cognition).

Medicinal Chemistry Optimization: A Rigid Scaffold for Enhancing Binding Affinity and Selectivity

Procurement of this compound supports research where conformational restriction is a design goal. The inherent rigidity of the azetidine ring reduces the entropic cost of binding, a principle that can be exploited to improve target selectivity and binding kinetics compared to more flexible analogs [3]. This is particularly valuable for challenging drug targets where high specificity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluoro-3-methylphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.